7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are part of a larger group of structures known as “privileged structures”, which have been identified as potent ligands for numerous receptors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available reagents and provides quick and multigram access to the target derivatives . The methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Scientific Research Applications
Synthesis Methods
The compound can be synthesized using readily available starting raw materials. The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .
Medicinal Chemistry
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines. These compounds are considered building blocks for medicinal chemistry .
Antibacterial Activity
The compound has shown antibacterial activities. In particular, it has been tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate in the production of sitagliptin, a novel antidiabetic drug .
Contamination Analysis
The compound has been studied in the context of contamination with N-nitrosamines in Sitagliptin drug products .
Drug Discovery
The compound is considered a “privileged structure” in drug discovery. It provides potent ligands for numerous receptors and can be used as a platform for further derivatization to discover novel receptor agonists and antagonists .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways results in the suppression of cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also induces apoptosis in A549 cells . These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling pathways .
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPPNCFFXPCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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